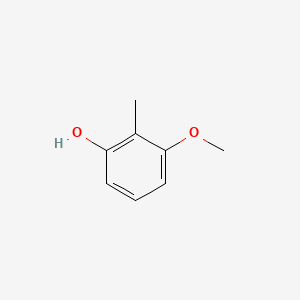

3-Méthoxy-2-méthylphénol

Vue d'ensemble

Description

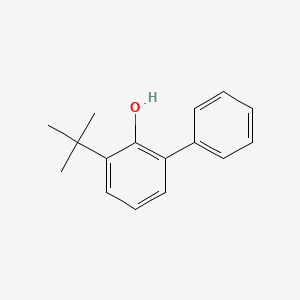

3-Methoxy-2-methylphenol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is liquid in its physical form .

Molecular Structure Analysis

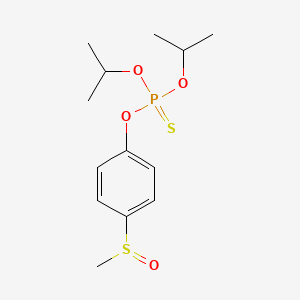

The InChI code for 3-Methoxy-2-methylphenol is1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

One documented reaction involving 3-Methoxy-2-methylphenol is its condensation with 2-ethoxyvinylphosphonic dichloride in dioxane in the presence of trifluoroacetic acid. This reaction results in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo .Physical And Chemical Properties Analysis

3-Methoxy-2-methylphenol is a liquid . It has a molecular weight of 138.17 .Applications De Recherche Scientifique

Absorption UV

Les phénols m-aryloxy, une catégorie qui inclut le 3-Méthoxy-2-méthylphénol, ont des applications en tant qu'absorbeurs d'ultraviolets. Ils peuvent être incorporés dans les crèmes solaires, les plastiques et les revêtements pour protéger contre les rayons UV, qui peuvent causer le vieillissement de la peau et la dégradation des matériaux .

Retardateur de flamme

Les propriétés structurelles du this compound suggèrent son utilisation comme retardateur de flamme. Lorsqu'il est ajouté aux matériaux, il pourrait améliorer leur résistance à l'inflammation et ralentir la propagation du feu, ce qui le rend précieux dans la production de textiles, de meubles et de matériaux de construction plus sûrs .

Synthèse de composés bioactifs

Les dérivés phénoliques comme le this compound servent de blocs de construction dans la synthèse de produits naturels bioactifs. Ces composés ont des applications potentielles dans les produits pharmaceutiques, où ils pourraient être utilisés pour développer de nouveaux médicaments ayant des propriétés antitumorales, antimicrobiennes ou autres propriétés thérapeutiques .

Polymères conducteurs

La structure chimique du this compound permet son utilisation dans la synthèse de polymères conducteurs. Ces polymères ont une large gamme d'applications, notamment dans les dispositifs électroniques, les capteurs et comme composants dans les matériaux intelligents qui réagissent aux changements environnementaux .

Adhésifs et revêtements

En raison de sa stabilité thermique, le this compound peut améliorer les performances des adhésifs et des revêtements. Il peut être utilisé pour améliorer la durabilité et la longévité de ces produits, en particulier dans les environnements qui nécessitent une résistance à la chaleur et à l'exposition chimique .

Chimie analytique

En chimie analytique, le this compound peut être utilisé comme étalon ou réactif en spectrométrie de masse pour identifier et quantifier les substances dans un échantillon. Son spectre de masse clair en fait un composé utile pour l'analyse comparative et le contrôle qualité dans diverses industries .

Safety and Hazards

Mécanisme D'action

- 3-Methoxy-2-methylphenol is a compound with the chemical formula C8H10O2 .

- Its primary targets remain elusive due to the lack of comprehensive studies. However, similar compounds with methoxy and methyl substitutions on a phenol ring have been investigated for potential antioxidant and anti-inflammatory properties .

Target of Action

Propriétés

IUPAC Name |

3-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRZAUFJHUZRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290102 | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6971-52-4 | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

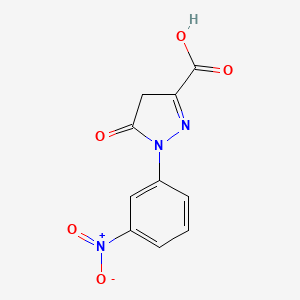

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

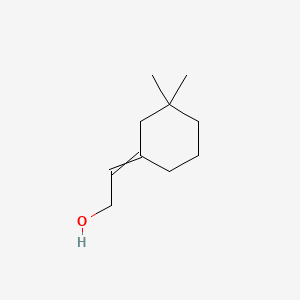

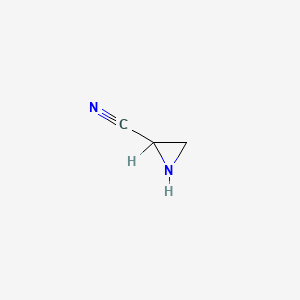

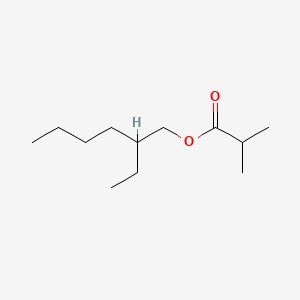

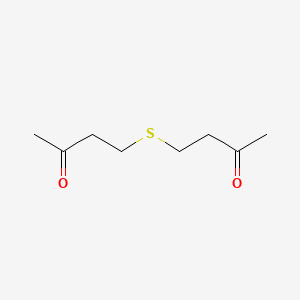

Feasible Synthetic Routes

Q & A

Q1: What natural sources contain 3-methoxy-2-methylphenol, and what other compounds are often found alongside it?

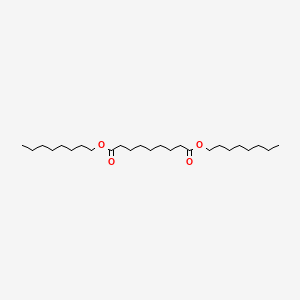

A1: 3-Methoxy-2-methylphenol, also known as 5-hydroxy-2-methoxytoluene, is found in the waxy coatings of Scilla bifolia plants. [] This species contains a diverse range of long-chain resorcinols and alkane-1,3-diols. Alongside 3-methoxy-2-methylphenol, researchers identified other compounds like 1-alkyl-3,5-dimethoxybenzenes, 5-alkyl-3-methoxyphenols, 5-alkyl-2-methylresorcinols, 5-alkylresorcinols, and 1,3-alkanediols. [] Additionally, this compound has been identified as a metabolite named maristachone F, isolated from the endophytic fungus Cercophora samala associated with the plant Mitragyna inermis. []

Q2: How does the structure of 3-methoxy-2-methylphenol influence its reactivity?

A2: The presence of both a methoxy group and a methyl group on the aromatic ring of 3-methoxy-2-methylphenol significantly influences its reactivity. For example, when reacted with 2-ethoxyvinylphosphonic dichloride, the reaction proceeds specifically at the phenolic hydroxyl group. [] This selectivity is likely due to the electron-donating effects of the methoxy and methyl substituents, increasing the nucleophilicity of the phenolic oxygen. Furthermore, when exposed to AlBr3 and UV irradiation, 3-methoxy-2-methylphenol undergoes a methyl group transposition, resulting in an equilibrium mixture of various methoxycresols. [] This rearrangement suggests that the methyl group adjacent to the phenol is activated towards migration, potentially due to the stabilization of a carbocation intermediate by the neighboring electron-donating groups.

Q3: What advanced analytical techniques have been used to characterize 3-methoxy-2-methylphenol and related compounds found in natural sources?

A3: A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in identifying and characterizing 3-methoxy-2-methylphenol and its related compounds in Scilla bifolia wax. [] Researchers utilized two-dimensional NMR experiments to establish the precise regiochemistry of the isolated compounds. Furthermore, they employed computer spin-simulation of 1H-NMR spectra to confirm and refine the complete NMR assignments, solidifying the structural elucidation of these naturally occurring compounds. []

Q4: Are there any known biological activities associated with 3-methoxy-2-methylphenol?

A4: While specific studies focusing on the biological activity of 3-methoxy-2-methylphenol are limited, its presence as a metabolite in Cercophora samala, a fungus known to produce bioactive compounds, suggests potential biological relevance. [] Further research is needed to explore its potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.